molecular formula C16H13N2Na2O6P B12437084 Fosphenytoin (disodium)

Fosphenytoin (disodium)

Número de catálogo: B12437084
Peso molecular: 406.24 g/mol
Clave InChI: GQPXYJNXTAFDLT-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of fosphenytoin (disodium) involves several steps. Initially, 3-(hydroxymethyl)-5,5-diphenylimidazolidine-2,4-dione is converted to 3-chloromethylphenytoin. This intermediate is then reacted with silver dibenzylphosphonate to form a diester. The benzyl groups in the diester are cleaved by catalytic hydrogenation, and the resulting product is converted to the disodium salt using sodium hydroxide solution . Industrial production methods often involve similar steps but may use different reagents or conditions to optimize yield and purity .

Aplicaciones Científicas De Investigación

Fosphenytoin disodium is a water-soluble prodrug of phenytoin, an antiepileptic medication . Marketed under the brand name Cerebyx, fosphenytoin is administered intravenously as an anticonvulsant, anti-epileptic, and antiarrhythmic agent [1, 9].

Medical Applications of Fosphenytoin

Fosphenytoin is approved for short-term treatment of epilepsy when phenytoin administration is not feasible . This includes conditions such as status epilepticus, repeated seizures, vomiting, or when the patient is unalert .

Indications

  • Generalized tonic-clonic status epilepticus
  • Prevention and treatment of seizures during neurosurgery
  • Short-term substitution for oral phenytoin when oral administration is not possible in patients aged two years and older

Administration

Fosphenytoin is administered parenterally, with its active metabolite being phenytoin . Fosphenytoin sodium injection gives a rate and extent of phenytoin systemic availability similar to that of a 50 mg/min phenytoin sodium infusion .

Advantages of Fosphenytoin over Phenytoin

Fosphenytoin is better tolerated than phenytoin sodium when administered intravenously . Fosphenytoin sodium injection-treated patients experienced fewer infusion disruptions and a shorter infusion period compared to phenytoin-treated patients . Infusion disruptions in fosphenytoin sodium injection-treated patients were primarily due to systemic burning, pruritus, and/or paresthesia, while those in phenytoin-treated patients were primarily due to pain and burning at the infusion site .

Dosage and Administration

A dose of 15 to 20 mg PE/kg of fosphenytoin sodium injection infused at 100 to 150 mg PE/min yields plasma free phenytoin concentrations over time that approximate those achieved when an equivalent dose of phenytoin sodium is administered at 50 mg/min .

Special Populations

Due to an increased fraction of unbound phenytoin in patients with renal or hepatic disease, or in those with hypoalbuminemia, the interpretation of total phenytoin plasma concentrations should be made with caution . Unbound phenytoin concentrations may be more useful in these patient populations .

Contraindications

Fosphenytoin sodium injection should be immediately discontinued and not re-administered in patients with acute hepatotoxicity .

Side Effects

Side effects are similar to intravenous phenytoin and include hypotension, cardiac arrhythmias, CNS adverse events (nystagmus, dizziness, sedation/somnolence, ataxia and stupor), and local dermatological reactions . Purple glove syndrome probably occurs with fosphenytoin but possibly at lower frequency than with intravenous phenytoin . Fosphenytoin can cause hyperphosphatemia in end-stage renal failure patients .

Hematopoietic Complications

Hematopoietic complications, some fatal, have occasionally been reported in association with the administration of phenytoin . These include thrombocytopenia, leukopenia, granulocytopenia, agranulocytosis, and pancytopenia with or without bone marrow suppression .

Hypersensitivity Syndrome

Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS), also known as Multiorgan hypersensitivity, has been reported in patients taking antiepileptic drugs, including phenytoin and fosphenytoin sodium injection .

Carcinogenicity

Phenytoin and its sodium salt are reasonably anticipated to be human carcinogens based on sufficient evidence from studies in experimental animals . Phenytoin as its sodium salt caused lymphoma and leukemia in mice by two different routes of exposure .

Table of Fosphenytoin Characteristics

CharacteristicDescription
Chemical Name5,5-diphenyl-3-[(phosphono-oxy)methyl]imidazolidine-2,4-dione disodium salt
Prodrug ofPhenytoin
Therapeutic CategoryAnticonvulsant, anti-epileptic, and antiarrhythmic [1, 9]
Brand NameCerebyx [1, 9]
Route of AdministrationIntravenous
MetabolismRapidly and completely converted by enzymes to phenytoin
Primary UseShort-term treatment of epilepsy when phenytoin administration is not feasible
Side EffectsHypotension, cardiac arrhythmias, CNS adverse events, local dermatological reactions

Case Studies

While specific, detailed case studies were not available in the provided search results, the following points are relevant:

  • Clinical studies have shown that fosphenytoin is safe and significantly better tolerated than phenytoin sodium when administered intravenously .
  • Fosphenytoin has been investigated for temporary substitution of oral phenytoin .
  • One study reported that fosphenytoin had no antimanic effect .

Actividad Biológica

Fosphenytoin (disodium), a prodrug of phenytoin, is primarily used as an anticonvulsant medication. It is designed to improve the solubility and tolerability of phenytoin, particularly for intravenous (IV) and intramuscular (IM) administration. This article explores the biological activity of fosphenytoin, including its pharmacokinetics, mechanism of action, safety profile, and relevant case studies.

Fosphenytoin is converted into phenytoin in the body, which exerts its anticonvulsant effects by:

  • Inhibition of Sodium Channels : Phenytoin stabilizes neuronal membranes by inhibiting sodium channels, thus reducing the spread of seizure activity and preventing seizure propagation .
  • Enhancement of Sodium-Potassium ATPase Activity : This modulation aids in maintaining the resting membrane potential and reducing neuronal excitability .
  • Reduction of Post-Tetanic Potentiation : By limiting excessive stimulation at synapses, fosphenytoin helps prevent the development of cortical seizure foci .

Pharmacokinetics

Fosphenytoin is rapidly absorbed and metabolized:

  • Conversion Half-Life : The conversion from fosphenytoin to phenytoin occurs with a half-life of approximately 8 to 15 minutes .
  • Bioavailability :
    • Intravenous Administration : Achieves maximum plasma concentrations at the end of infusion with a half-life around 15 minutes .
    • Intramuscular Administration : Shows complete bioavailability with peak concentrations occurring about 30 minutes post-dose .

Table 1: Pharmacokinetic Parameters

Administration RoutePeak TimeHalf-LifeBioavailability
IntravenousEnd of infusion~15 minHigh
Intramuscular~30 min~15 minComplete

Safety and Tolerability

Fosphenytoin has a favorable safety profile compared to traditional phenytoin:

  • Adverse Events : Common side effects include dizziness, headache, pruritus, fatigue, and tremor . The incidence of injection site irritation is significantly lower with fosphenytoin than with phenytoin sodium .
  • Clinical Trials : In studies involving neurosurgical patients, fosphenytoin was well tolerated with minimal adverse events reported (9% incidence) and no significant differences in seizure frequency compared to phenytoin sodium .

Case Studies and Research Findings

  • Neurosurgical Patients Study :
    • A multicenter study evaluated the safety and pharmacokinetics of fosphenytoin in neurosurgical patients requiring anticonvulsant prophylaxis. Results indicated that both IM and IV administrations were effective in maintaining therapeutic phenytoin levels without significant adverse effects .
  • Neuroprotection in Ischemia :
    • Research demonstrated that fosphenytoin reduced hippocampal neuronal damage following transient global ischemia in rat models. This suggests potential neuroprotective properties beyond its anticonvulsant effects .
  • Bioavailability Comparison :
    • A study comparing the bioavailability of IV fosphenytoin to that of phenytoin sodium showed similar pharmacokinetic profiles, supporting the use of fosphenytoin as a viable alternative for rapid seizure control in clinical settings .

Propiedades

Fórmula molecular

C16H13N2Na2O6P

Peso molecular

406.24 g/mol

Nombre IUPAC

disodium;(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl phosphate

InChI

InChI=1S/C16H15N2O6P.2Na/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;;/h1-10H,11H2,(H,17,20)(H2,21,22,23);;/q;2*+1/p-2

Clave InChI

GQPXYJNXTAFDLT-UHFFFAOYSA-L

SMILES canónico

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)([O-])[O-])C3=CC=CC=C3.[Na+].[Na+]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.